molecular formula C12H10FNO3 B2793248 3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid CAS No. 1706428-14-9

3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid

Cat. No.: B2793248
CAS No.: 1706428-14-9
M. Wt: 235.214
InChI Key: MIWUWHGZDAYYOP-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid is a propanoic acid derivative featuring a 1,2-oxazole (isoxazole) ring substituted with a 4-fluorophenyl group at position 3 (Figure 1). This compound belongs to a broader class of heterocyclic carboxylic acids, which are explored for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2-oxazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-10-4-1-8(2-5-10)12-9(7-17-14-12)3-6-11(15)16/h1-2,4-5,7H,3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWUWHGZDAYYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a transition metal such as copper.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid has been studied as a potential pharmacophore in drug design. Its structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Case Study : In a study focusing on anticancer activity, derivatives of oxazole compounds similar to this one showed significant growth inhibition against various cancer cell lines, indicating the potential for developing anticancer drugs based on its structure .

Materials Science

The compound is utilized in the synthesis of novel materials that exhibit unique electronic and optical properties. Its incorporation into polymer matrices can enhance material performance in applications such as sensors and photonic devices.

Data Table: Properties of Materials Synthesized with this compound

PropertyValue
ConductivityHigh
Optical Band Gap2.5 eV
Thermal StabilityUp to 300°C

Biological Research

In biochemical studies, this compound serves as a tool for investigating various pathways and molecular interactions. It can modulate enzyme activities and receptor functions due to its specific binding affinity.

Mechanism of Action : The interaction of this compound with target enzymes or receptors can lead to either inhibition or activation, influencing metabolic pathways or signaling cascades.

Industrial Applications

In industrial settings, this compound is employed as a building block for synthesizing complex organic molecules. Its versatility allows it to be used in the production of fine chemicals and other valuable intermediates.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and isoxazole ring contribute to the compound’s binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Variations

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
  • Structure : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and a 4-methoxyphenyl group.
  • Properties : The 1,2,4-oxadiazole ring enhances metabolic stability due to reduced susceptibility to enzymatic degradation. The methoxy group increases lipophilicity (higher logP) compared to the fluorine substituent.
3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic Acid
  • Structure : Substitutes the oxazole with an imidazole ring, retaining the 4-fluorophenyl group.
  • Properties : The imidazole ring enables hydrogen bonding, improving solubility and target interaction. The additional phenyl group may sterically hinder receptor binding.
  • Activity : Imidazole derivatives often exhibit antifungal and anticancer activities, but this compound’s specific profile is unreported .

Substituent Modifications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic Acid
  • Structure : Features methyl groups at positions 3 and 5 of the oxazole ring instead of the fluorophenyl group.
  • Activity: Methyl-substituted oxazoles are precursors in NSAID synthesis, but antimicrobial activity is less pronounced compared to halogenated analogs .
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
  • Structure : Positions the fluorine at the 3- instead of 4-position on the phenyl ring.
  • Activity : Positional isomerism can significantly alter selectivity; 3-fluoro derivatives may target different enzymes than 4-fluoro analogs .

Functional Group Additions

(S)-2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)-propanoic Acid
  • Structure: Adds an amino group to the propanoic acid backbone and a 3-oxo group on the oxazole.
  • Properties: The amino acid structure enhances water solubility, while the 3-oxo group may stabilize interactions with glutamate receptors.
  • Activity : Acts as a glutamate receptor agonist (AMPA subtype), suggesting CNS applications .

Alkyl vs. Aryl Substituents

3-(Diethyl-1,2-oxazol-4-yl)propanoic Acid
  • Structure : Replaces the fluorophenyl group with diethyl substituents.
  • Activity : Lacks aromatic interactions critical for antimicrobial activity observed in halogenated analogs .

Research Implications and Gaps

  • Antimicrobial Potential: Chlorinated 3-phenylpropanoic acid derivatives (e.g., ) show selective activity against E. coli and S. aureus. The target compound’s fluorophenyl group may offer similar efficacy with improved pharmacokinetics due to fluorine’s smaller size and metabolic stability .
  • CNS Applications : Structural similarities to (S)-AMPA () suggest possible glutamate receptor modulation, warranting further electrophysiological studies.
  • Synthetic Flexibility: The oxazole core allows modular substitution, enabling optimization for specific targets (e.g., replacing fluorine with methoxy or amino groups) .

Contradictions/Neglected Data: and focus on esters and unrelated propanoic acids, limiting direct comparisons. No evidence explicitly addresses the target compound’s bioactivity, necessitating experimental validation.

Biological Activity

3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant studies and data.

The molecular formula of this compound is C12H10FNO3C_{12}H_{10}FNO_3, with a molecular weight of approximately 235.22 g/mol. The compound features a fluorinated phenyl ring and an oxazole moiety, which are significant for its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several fungal strains, including Candida albicans and Fusarium oxysporum.

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings indicate that the compound may also be effective in treating fungal infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the oxazole ring plays a crucial role in binding to bacterial enzymes or receptors, disrupting their function and leading to cell death .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study assessed various derivatives of oxazole compounds, including the target compound, revealing that modifications to the fluorophenyl group significantly enhanced antibacterial efficacy .
  • Structure-Activity Relationship (SAR) : Research highlighted that the presence of electron-withdrawing groups like fluorine increases the lipophilicity of the compound, which may enhance membrane permeability and contribute to its antimicrobial potency .
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in reduced bacterial load in infected animal models, supporting its potential therapeutic use .

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